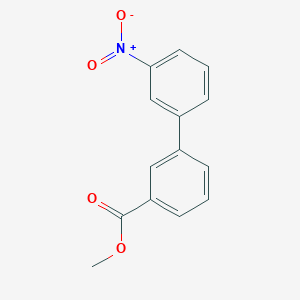

Methyl 3-(3-nitrophenyl)benzoate

Vue d'ensemble

Description

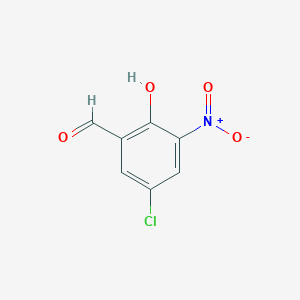

Methyl 3-(3-nitrophenyl)benzoate is a chemical compound with the CAS Number: 149506-24-1 . Its molecular weight is 257.25 and its IUPAC name is methyl 3’-nitro [1,1’-biphenyl]-3-carboxylate .

Synthesis Analysis

The synthesis of Methyl 3-(3-nitrophenyl)benzoate involves the nitration of methyl benzoate . The nitration is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate .Molecular Structure Analysis

The molecular structure of Methyl 3-(3-nitrophenyl)benzoate is represented by the InChI Code: 1S/C14H11NO4/c1-19-14(16)12-6-2-4-10(8-12)11-5-3-7-13(9-11)15(17)18/h2-9H,1H3 .Physical And Chemical Properties Analysis

Methyl 3-(3-nitrophenyl)benzoate has a molecular weight of 181.15 g/mol . It has a XLogP3 of 1.9, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .Mécanisme D'action

Target of Action

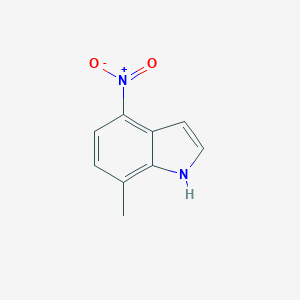

Similar compounds have been studied for their antimicrobial activity . For instance, benzimidazole bridged benzophenone substituted indole scaffolds have been tested for in vitro antimicrobial activity, and FtsZ, a key functional protein in bacterial cell division, has been recognized as a potential target .

Mode of Action

This interaction could potentially inhibit the growth of bacteria, similar to other antimicrobial agents .

Biochemical Pathways

It is plausible that the compound interferes with the normal functioning of bacterial cell division, given the potential targeting of the ftsz protein .

Pharmacokinetics

Similar compounds have been shown to exhibit fast absorption, high systemic clearance, and a short half-life . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

Based on the potential antimicrobial activity, it can be inferred that the compound may inhibit the growth of bacteria .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the activity of similar compounds .

Propriétés

IUPAC Name |

methyl 3-(3-nitrophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(16)12-6-2-4-10(8-12)11-5-3-7-13(9-11)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWSOKNZNVBULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470954 | |

| Record name | Methyl 3-(3-nitrophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-nitrophenyl)benzoate | |

CAS RN |

149506-24-1 | |

| Record name | Methyl 3-(3-nitrophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

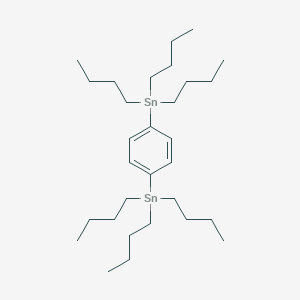

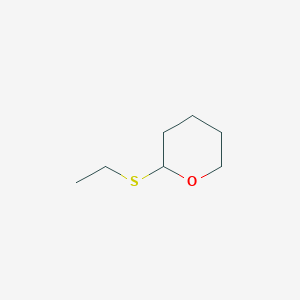

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.